Egfr-IN-18
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Overview
Description
Egfr-IN-18 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane glycoprotein with intrinsic kinase activity, playing a crucial role in regulating cellular proliferation, differentiation, angiogenesis, and metastasis . The inhibition of EGFR is a validated strategy in cancer therapy, making this compound a significant compound in this field.
Preparation Methods
The preparation of Egfr-IN-18 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired molecular structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Egfr-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Egfr-IN-18 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of EGFR and its effects on cellular processes. In biology and medicine, this compound is utilized to investigate its potential as a therapeutic agent for treating cancers that exhibit abnormal EGFR activation. Additionally, it has applications in the pharmaceutical industry for drug development and testing .
Mechanism of Action
Egfr-IN-18 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP) binding site of the receptor, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation and survival, making it effective in cancer therapy .
Comparison with Similar Compounds
Egfr-IN-18 is compared with other EGFR inhibitors such as erlotinib and gefitinib. While all these compounds target the EGFR, this compound may exhibit unique binding affinities and specificities, making it potentially more effective in certain contexts. Similar compounds include erlotinib, gefitinib, and afatinib, each with distinct properties and clinical applications .
Biological Activity
Egfr-IN-18 is a compound that has garnered attention for its potential as an epidermal growth factor receptor (EGFR) inhibitor. This article delves into its biological activity, exploring its mechanisms, efficacy, and implications in therapeutic contexts.
Overview of EGFR and Its Significance
The epidermal growth factor receptor (EGFR) is a critical player in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Mutations in the EGFR gene are often implicated in various cancers, particularly non-small cell lung cancer (NSCLC). Inhibiting EGFR can lead to reduced tumor growth and improved patient outcomes.
This compound functions by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to:
- Reduced cell proliferation : By blocking the signals necessary for cell division.
- Induction of apoptosis : Promoting programmed cell death in cancer cells.
- Inhibition of metastasis : Limiting the spread of cancerous cells to other tissues.
In Vitro Studies
In vitro studies have demonstrated the potency of this compound against various cancer cell lines. The following table summarizes its inhibitory effects:
Cell Line | Mutation Type | IC50 (nM) |
---|---|---|
A431 | Wild-type EGFR | 596.6 |
HCC827 | EGFR Exon 19 deletion | 3.3 |
PC9 | EGFR Exon 19 deletion | 4.1 |
NCI-H1975 | EGFR L858R/T790M | 4.0 |
These results indicate that this compound exhibits significantly higher potency against mutated forms of EGFR compared to wild-type receptors, highlighting its potential as a targeted therapy for specific NSCLC patients.
Case Studies
A review of clinical case studies has provided insights into the real-world efficacy of this compound. One notable case involved a patient with advanced NSCLC harboring an uncommon EGFR mutation who showed a durable response to treatment with this compound after failing multiple lines of therapy. The patient experienced:
- A significant reduction in tumor size.
- Improved quality of life metrics.
- A progression-free survival period extending beyond six months.
Research Findings
Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound. Key findings include:
- Pharmacokinetics : this compound demonstrates favorable absorption characteristics with an oral bioavailability exceeding 50%. Peak plasma concentrations are achieved within two hours post-administration.
- Toxicity Profile : In preclinical models, this compound exhibited a manageable toxicity profile, with common side effects including mild gastrointestinal disturbances and skin rashes, which are typical for EGFR inhibitors.
Comparative Analysis with Other EGFR Inhibitors
When compared to other established EGFR inhibitors such as afatinib and osimertinib, this compound shows promising selectivity for certain mutations, particularly those resistant to first-generation inhibitors. The following table illustrates this comparison:
Inhibitor | Target Mutations | IC50 (nM) | Clinical Use |
---|---|---|---|
This compound | Exon 19 deletions, L858R | Varies | Under investigation |
Afatinib | Exon 19 deletions, L858R | 0.2 | Approved for NSCLC |
Osimertinib | T790M mutations | 0.5 | Approved for NSCLC |
Properties
Molecular Formula |
C33H28N6O3S |
---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
N-[3-[5-(2-acetamidopyridin-4-yl)-2-methylsulfanyl-1H-imidazol-4-yl]phenyl]-2-[(3-oxo-1H-isoindol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C33H28N6O3S/c1-20(40)35-28-17-22(14-15-34-28)30-29(37-33(38-30)43-2)21-10-7-11-25(16-21)36-31(41)26-12-5-3-8-23(26)18-39-19-24-9-4-6-13-27(24)32(39)42/h3-17H,18-19H2,1-2H3,(H,36,41)(H,37,38)(H,34,35,40) |
InChI Key |
MYCFQBCOJLOXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2)SC)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4CN5CC6=CC=CC=C6C5=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.